4-Dimethylamino-7-(4-ethyl-phenyl)-7H-9-thia-1,5,7-triaza-fluoren-8-one
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Overview
Description
A-794282 is a selective mGluR1 antagonist.
Scientific Research Applications
Fluorescent Molecular Probes
4-Dimethylamino derivatives, including similar structures, have been used to create new fluorescent solvatochromic dyes. These compounds exhibit a "push-pull" electron transfer system, resulting in strong solvent-dependent fluorescence. This characteristic is useful for developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Optical Device Applications
Such compounds have been investigated for their nonlinear optical properties. The distinct nonlinear absorption behavior in different laser intensities suggests potential applications as optical limiters in optical device applications (Rahulan et al., 2014).
Antimicrobial Agents
Some derivatives of 4-Dimethylamino compounds have shown antimicrobial activity against various bacterial and fungal strains. This indicates their potential as antimicrobial agents (Patel et al., 2012).
Spectroscopic Studies
These compounds have been studied for their absorption and fluorescence spectra in different solvents. The fluorescence decay curves and spectroscopic data are critical for understanding the behavior of these molecules in various environments (Redzimski & Heldt, 2004).
Synthesis of Novel Compounds
Such structures have been used in the synthesis of novel compounds, including thiazolidinone derivatives, which are of interest due to their various biological activities (Stanovnik et al., 2002).
Catalysis and Chemical Transformations
Compounds with similar structures have been involved in catalytic processes and chemical transformations, leading to the creation of new chemical entities with potential applications in various fields, including pharmaceuticals (Ishar et al., 2004).
properties
CAS RN |
869802-44-8 |
---|---|
Product Name |
4-Dimethylamino-7-(4-ethyl-phenyl)-7H-9-thia-1,5,7-triaza-fluoren-8-one |
Molecular Formula |
C19H18N4OS |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
13-(dimethylamino)-5-(4-ethylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C19H18N4OS/c1-4-12-5-7-13(8-6-12)23-11-21-16-15-14(22(2)3)9-10-20-18(15)25-17(16)19(23)24/h5-11H,4H2,1-3H3 |
InChI Key |
VCUKKMIXURRDKL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
9-dimethylamino-3-(4-ethylphenyl)-3H-5-thia-1,3,6-triazafluoren-4-one 9-dimethylamino-ETTO A 794282 A-794282 A794282 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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